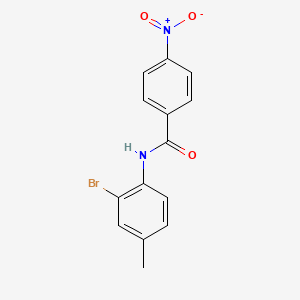
N-(2-bromo-4-methylphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-4-nitrobenzamide, also known as BROMO-NMN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of nicotinamide mononucleotide (NMN) and has been found to possess several biochemical and physiological effects.
Mecanismo De Acción
N-(2-bromo-4-methylphenyl)-4-nitrobenzamide works by increasing the levels of nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a coenzyme that plays a crucial role in several cellular processes, including energy metabolism and DNA repair. By increasing NAD+ levels, N-(2-bromo-4-methylphenyl)-4-nitrobenzamide can activate the sirtuin pathway, which is involved in regulating aging and age-related diseases.
Biochemical and Physiological Effects:
Research has shown that N-(2-bromo-4-methylphenyl)-4-nitrobenzamide can have several biochemical and physiological effects. These include:
- Increased energy metabolism
- Improved mitochondrial function
- Enhanced DNA repair
- Reduced inflammation
- Improved cognitive function
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-methylphenyl)-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. However, one limitation is that it can be expensive to obtain in large quantities, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving N-(2-bromo-4-methylphenyl)-4-nitrobenzamide. These include:
- Further studies on the mechanism of action of N-(2-bromo-4-methylphenyl)-4-nitrobenzamide and its effects on aging and age-related diseases
- Development of more efficient synthesis methods for N-(2-bromo-4-methylphenyl)-4-nitrobenzamide
- Investigation of the potential therapeutic applications of N-(2-bromo-4-methylphenyl)-4-nitrobenzamide in treating age-related diseases such as Alzheimer's and Parkinson's disease
- Exploration of the effects of N-(2-bromo-4-methylphenyl)-4-nitrobenzamide on other cellular processes and pathways.
In conclusion, N-(2-bromo-4-methylphenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its ability to activate the sirtuin pathway and increase NAD+ levels makes it a promising candidate for anti-aging research and other therapeutic applications. Further research is needed to fully understand its mechanism of action and potential applications in treating age-related diseases.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-methylphenyl)-4-nitrobenzamide involves the reaction of 2-bromo-4-methylbenzoyl chloride with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(2-bromo-4-methylphenyl)-4-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-4-nitrobenzamide has been found to have several potential applications in scientific research. One of the most significant applications is in the field of anti-aging research. Research has shown that N-(2-bromo-4-methylphenyl)-4-nitrobenzamide can activate the sirtuin pathway, which is involved in regulating aging and age-related diseases.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-2-7-13(12(15)8-9)16-14(18)10-3-5-11(6-4-10)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECQFFJJNDYWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4884520.png)
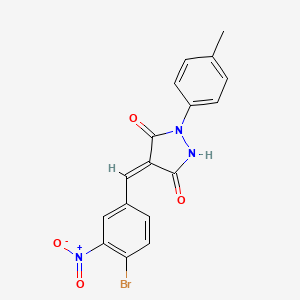
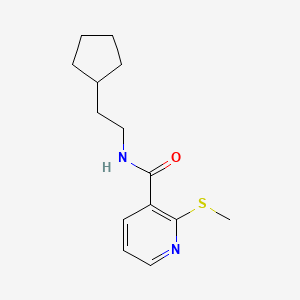
![1-(2-chloro-4-nitrophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B4884544.png)
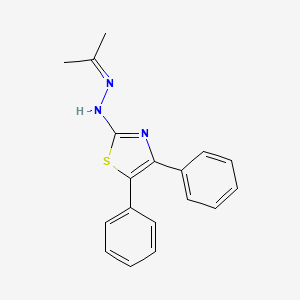
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)

![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
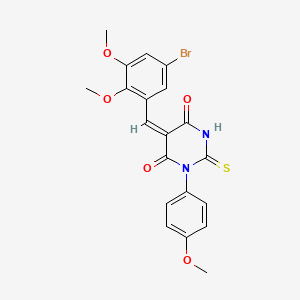
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)
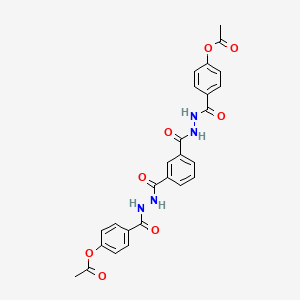
![ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate](/img/structure/B4884587.png)
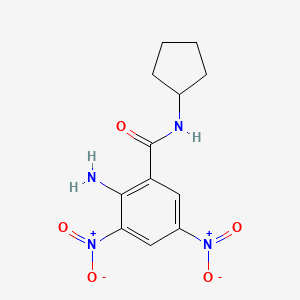
![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B4884608.png)